molecular formula C9H17NO2 B13159647 4-(3,3-Dimethylbutan-2-yl)-1,3-oxazolidin-2-one

4-(3,3-Dimethylbutan-2-yl)-1,3-oxazolidin-2-one

Cat. No.: B13159647
M. Wt: 171.24 g/mol
InChI Key: MFZVKUSECNMLRP-UHFFFAOYSA-N
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Description

4-(3,3-Dimethylbutan-2-yl)-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a unique structure with a 1,3-oxazolidin-2-one core substituted with a 3,3-dimethylbutan-2-yl group, which imparts specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Dimethylbutan-2-yl)-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethylbutan-2-amine with ethyl chloroformate to form an intermediate, which then undergoes cyclization to yield the desired oxazolidinone. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Dimethylbutan-2-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

4-(3,3-Dimethylbutan-2-yl)-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(3,3-Dimethylbutan-2-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its potential antimicrobial activity, it may inhibit protein synthesis by binding to the bacterial ribosome. This interaction disrupts the translation process, leading to the inhibition of bacterial growth.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylbutane-2-ol: A related compound with similar structural features but different functional groups.

    Phthalic acid, 3,3-dimethylbut-2-yl isobutyl ester: Another compound with a similar alkyl chain but different core structure.

Uniqueness

4-(3,3-Dimethylbutan-2-yl)-1,3-oxazolidin-2-one is unique due to its specific oxazolidinone core and the presence of the 3,3-dimethylbutan-2-yl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

4-(3,3-dimethylbutan-2-yl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H17NO2/c1-6(9(2,3)4)7-5-12-8(11)10-7/h6-7H,5H2,1-4H3,(H,10,11)

InChI Key

MFZVKUSECNMLRP-UHFFFAOYSA-N

Canonical SMILES

CC(C1COC(=O)N1)C(C)(C)C

Origin of Product

United States

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